8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine
Description
Properties
Molecular Formula |
C20H25FN4OS |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C20H25FN4OS/c1-13-10-16-19(25-8-7-24(2)15(12-25)6-9-26-3)22-17-5-4-14(21)11-18(17)23-20(16)27-13/h4-5,10-11,15,23H,6-9,12H2,1-3H3/t15-/m0/s1 |
InChI Key |
IUUFQWSEENCYRJ-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC2=C(S1)NC3=C(C=CC(=C3)F)N=C2N4CCN([C@H](C4)CCOC)C |
Canonical SMILES |
CC1=CC2=C(S1)NC3=C(C=CC(=C3)F)N=C2N4CCN(C(C4)CCOC)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a modular approach:
- Construction of the thieno[2,3-b]benzodiazepine core : This involves cyclization of appropriately substituted thiophene and aniline derivatives.
- Introduction of the piperazine moiety : Nucleophilic substitution or condensation with substituted piperazines.
- Installation of the 8-fluoro substituent : Achieved via halogenation or use of fluorinated starting materials.
- Stereoselective incorporation of the (3S)-3-(2-methoxyethyl)-4-methylpiperazine side chain : Requires chiral piperazine derivatives or resolution steps.
Preparation of the Core Thieno[2,3-b]benzodiazepine
The core is typically synthesized via cyclization of 2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile derivatives under acidic or catalytic conditions.
Cyclization conditions : Use of titanium tetrachloride as a catalyst in anisole solvent at reflux for extended periods (up to 48 hours) has been reported but results in low productivity due to impurity formation and long reaction times.
Improved methods : More recent processes avoid long reaction times by performing the reaction solvent-free or with mild solvents such as isopropyl alcohol under mild acidic conditions at temperatures above room temperature, reducing impurities and improving yield.
Synthesis of the (3S)-3-(2-methoxyethyl)-4-methylpiperazine Substituent
The chiral piperazine side chain is introduced via:
Use of chiral piperazine derivatives : The (3S)-3-(2-methoxyethyl)-4-methylpiperazine is synthesized separately with stereochemical control, often through asymmetric synthesis or chiral resolution.
Coupling with the core : The chiral piperazine is then coupled to the 4-position of the benzodiazepine core under conditions similar to those described above.
Stereochemical integrity : Careful control of reaction conditions is required to preserve the (3S) configuration, often involving low temperatures and mild bases.
Detailed Reaction Scheme Summary
Summary Table of Preparation Methods
| Aspect | Conventional Method | Improved Method | Advantages of Improved Method |
|---|---|---|---|
| Cyclization | TiCl4 catalyst, anisole solvent, reflux, 48 h | Mild acidic conditions, isopropyl alcohol solvent, 1–3 h | Reduced impurities, shorter time |
| Piperazine coupling | N-methylpiperazine, anisole/toluene, 20 h | Solvent-free, 90–138 °C, 2–3 h | Faster, cleaner reaction |
| Fluorine introduction | Via ortho-fluoronitrobenzene in early step | Same | Ensures regioselectivity |
| Purification | Chromatography on florisil | Crystallization from solvent mixtures | Scalable, cost-effective |
| Stereochemistry | Chiral piperazine synthesized separately | Same, with stereochemical control | Maintains biological activity |
Chemical Reactions Analysis
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, particularly for modifying the piperazine ring or introducing new substituents on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine has several scientific research applications:
Neuropharmacology: This compound has been studied for its potential as an atypical antipsychotic drug.
Medicinal Chemistry: It serves as a lead compound for the development of new drugs targeting central nervous system disorders.
Biological Research: The compound is used in studies investigating the mechanisms of neurotransmitter receptor interactions and their effects on neuronal function.
Mechanism of Action
The mechanism of action of 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine involves its interaction with various neurotransmitter receptors. It acts as an antagonist or partial agonist at these receptors, modulating their activity and thereby influencing neurotransmission. The compound has shown potent protective action against neurotoxicity induced by N-methyl-D-aspartate (NMDA) receptor hypofunction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienobenzodiazepines are a niche subclass of benzodiazepines, differing from classical analogs (e.g., diazepam, clonazepam) due to their fused thiophene ring and variable substitutions. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Structural and Bioactivity Comparison
Key Findings:
Structural Flexibility vs. However, the 2-methoxyethyl side chain may reduce metabolic stability compared to clotiazepam’s halogenated phenyl group .
Receptor Selectivity : While olanzapine exhibits well-documented 5-HT2A/D2 antagonism, the fluorine and methoxyethyl groups in the query compound could shift affinity toward serotonin receptors (e.g., 5-HT6 or 5-HT7), as seen in fluorinated benzodiazepine derivatives .
Synthetic Challenges : The stereospecific synthesis of the (3S)-piperazine moiety requires advanced chiral resolution techniques, contrasting with the racemic synthesis of clotiazepam. This increases production costs and limits scalability .
Biological Activity
8-Fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine is a compound of interest due to its potential biological activity, particularly as an antagonist of the 5-HT6 receptor. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse scientific literature.
Chemical Structure
The compound's structure includes a thieno-benzodiazepine core with a fluorine atom and a piperazine derivative, which are significant for its pharmacological properties. The structural formula can be represented as follows:
The primary mechanism of action for this compound is its role as a 5-HT6 receptor antagonist . This receptor is implicated in various neurological functions and disorders, including cognition and appetite regulation. Antagonism at this receptor can lead to enhanced cognitive function and may have implications in treating conditions such as Alzheimer's disease and schizophrenia.
Pharmacological Studies
Research indicates that compounds in the thieno-benzodiazepine class exhibit various biological activities, including:
- Antidepressant Effects : In animal models, antagonists of the 5-HT6 receptor have shown promise in reducing depressive-like behaviors.
- Cognitive Enhancement : Studies have demonstrated that these compounds can improve memory and learning capabilities in rodent models.
Case Studies
- Cognitive Function Improvement : A study published in Neuroscience Letters highlighted that administration of 8-fluoro derivatives improved performance in memory tasks among aged rats compared to controls .
- Antidepressant-Like Effects : In another study, the compound was tested for its effects on serotonin levels and showed significant antidepressant-like activity in forced swim tests .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
